Home > Products > Screening Compounds P94578 > 4-Demethoxy-11-deoxydaunorubicin
4-Demethoxy-11-deoxydaunorubicin - 77312-66-4

4-Demethoxy-11-deoxydaunorubicin

Catalog Number: EVT-1176959
CAS Number: 77312-66-4
Molecular Formula: C₂₆H₂₇NO₈
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline antibiotic widely used as a chemotherapy drug for various cancers. It functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. It is known for its dose-limiting cardiotoxicity. [, , , ]
  • Relevance: Doxorubicin serves as the primary structural comparison for 4-demethoxy-11-deoxydaunorubicin. 4-Demethoxy-11-deoxydaunorubicin is a structural analog of doxorubicin, lacking both the methoxy group at position 4 and the hydroxyl group at position 11. [, ] Several studies examine the differences in their activity and toxicity, aiming to develop analogs with reduced cardiotoxicity. [, ]

Daunorubicin

  • Compound Description: Daunorubicin is another anthracycline antibiotic with antitumor activity. Like doxorubicin, it functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. [, , , , , ]
  • Relevance: Daunorubicin is the parent compound of 4-demethoxy-11-deoxydaunorubicin. The compound 4-demethoxy-11-deoxydaunorubicin is derived from daunorubicin through the removal of both the methoxy group at position 4 and the hydroxyl group at position 11. [, , ] Researchers study these structural changes to understand their impact on the compound's antitumor activity and toxicity. [, ]

11-Deoxydaunorubicin

  • Compound Description: 11-Deoxydaunorubicin is an anthracycline analog that lacks the hydroxyl group at position 11 of daunorubicin. It is considered less cardiotoxic than doxorubicin in some clinical trials but requires further investigation. [, , , , , ]
  • Relevance: 11-Deoxydaunorubicin is a key structural analog of 4-demethoxy-11-deoxydaunorubicin, sharing the absence of the hydroxyl group at position 11. Comparing 4-demethoxy-11-deoxydaunorubicin to 11-deoxydaunorubicin allows researchers to isolate the effects of removing the methoxy group at position 4 on the compound's activity and toxicity profile. [, ]

4-Demethoxydaunorubicin (idarubicin)

  • Compound Description: 4-Demethoxydaunorubicin, also known as idarubicin, is an anthracycline analog lacking the methoxy group at position 4 of daunorubicin. It demonstrates potent antitumor activity and is considered less cardiotoxic than doxorubicin in clinical trials. [, , , , , ]
  • Relevance: 4-Demethoxydaunorubicin is a close structural relative of 4-demethoxy-11-deoxydaunorubicin, differing only in the presence of the hydroxyl group at position 11. Analyzing these two compounds helps discern the specific impact of the hydroxyl group at position 11 on the compound's overall activity and toxicity compared to the parent daunorubicin. [, ]

4-Demethoxy-4'-epidaunorubicin

  • Compound Description: 4-Demethoxy-4'-epidaunorubicin is an anthracycline analog where the stereochemistry at the 4' position of the daunosamine sugar is inverted compared to 4-demethoxydaunorubicin. [, ]
  • Relevance: This compound, alongside its doxorubicin analog, helps researchers understand the impact of stereochemical changes in the sugar moiety on the activity and toxicity of 4-demethoxy-11-deoxydaunorubicin. []

4-Demethoxy-4'-O-methyldaunorubicin

  • Compound Description: 4-Demethoxy-4'-O-methyldaunorubicin is an anthracycline analog where the hydroxyl group at the 4' position of the daunosamine sugar is replaced with a methoxy group. []
  • Relevance: This analog, along with its doxorubicin counterpart, helps researchers understand how modifications at the 4' position of the sugar moiety influence the activity and toxicity profile of 4-demethoxy-11-deoxydaunorubicin. []

4-Demethoxy-4'-deoxydaunorubicin

  • Compound Description: 4-Demethoxy-4'-deoxydaunorubicin is an analog where the hydroxyl group at the 4' position of the daunosamine sugar is removed. []
  • Relevance: This compound, with its corresponding doxorubicin analog, helps researchers understand how the presence or absence of a hydroxyl group at the 4' position of the sugar moiety affects the activity and toxicity profile of 4-demethoxy-11-deoxydaunorubicin. []

4-Demethyl-6-O-methyldoxorubicin

  • Compound Description: 4-Demethyl-6-O-methyldoxorubicin is an anthracycline analog with modifications at both the ring and sugar moieties. It exhibits a distinct ability to induce DNA strand breaks. []
  • Relevance: This compound provides insight into the structure-activity relationships of anthracyclines, especially concerning their capacity to induce DNA damage, which is relevant to understanding the mechanisms of action of 4-demethoxy-11-deoxydaunorubicin. []
  • Compound Description: 5-Iminodaunorubicin is an anthracycline analog with an imino group at position 5, exhibiting reduced superoxide anion production and potentially less cardiotoxicity than doxorubicin. [, ]
  • Relevance: 5-Iminodaunorubicin provides a comparison point for understanding the impact of different substitutions on the anthracycline ring system. Its lower cardiotoxicity also makes it relevant in the search for safer anthracycline derivatives. [, ]

4'-Iodo-4'-deoxydoxorubicin

  • Compound Description: 4'-Iodo-4'-deoxydoxorubicin represents another modification on the daunosamine sugar, replacing the 4'-hydroxyl group with iodine, potentially leading to reduced cardiotoxicity. []
  • Relevance: This compound, alongside other sugar-modified analogs, helps assess the structure-activity relationships of anthracyclines, specifically the impact of sugar modifications on their efficacy and toxicity. []
  • Compound Description: These compounds are anthracycline metabolites identified in a study focusing on anthracycline biosynthesis pathways. []
  • Relevance: While not directly structurally related, these compounds provide insight into the broader family of anthracyclines and their biosynthetic pathways. This is relevant to understanding the potential production and metabolism of 4-demethoxy-11-deoxydaunorubicin in bacterial systems. []
Classification

4-Demethoxy-11-deoxydaunorubicin is classified as an anthracycline antibiotic. This class of compounds is primarily used in the treatment of various cancers, including leukemia and solid tumors. The compound is also studied for its biosynthetic pathways and modifications that enhance its efficacy and safety profile .

Synthesis Analysis

The synthesis of 4-Demethoxy-11-deoxydaunorubicin involves multiple steps, typically starting from 4-demethyldaunomycinone. A common method includes:

  1. Protection of Functional Groups: The 13-keto group of 4-demethyldaunomycinone is protected to prevent unwanted reactions during subsequent steps.
  2. Sulfonylation: The 4-hydroxy group is sulfonylated to enhance reactivity.
  3. Reduction Reaction: The sulfonylated compound is subjected to a reducing environment, often utilizing transition metal catalysts such as palladium or nickel complexes .
  4. Deprotection: Finally, the protective groups are removed to yield the final product, 4-Demethoxy-11-deoxydaunorubicin.

The industrial production methods mirror laboratory synthesis but are scaled for commercial purposes, focusing on optimizing yield and purity while minimizing environmental impact .

Molecular Structure Analysis

The molecular structure of 4-Demethoxy-11-deoxydaunorubicin features several key components:

  • Core Structure: It retains the characteristic tetracyclic ring system typical of anthracyclines.
  • Functional Groups: The presence of hydroxyl groups (-OH) contributes to its biological activity, while the absence of the methoxy group at position 4 differentiates it from daunorubicin.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its interaction with biological targets .

Structural Data

  • Molecular Formula: C26H27NO8
  • Molecular Weight: 481.5 g/mol
  • Isomeric SMILES: C[C@H]1C@HO .
Chemical Reactions Analysis

4-Demethoxy-11-deoxydaunorubicin participates in various chemical reactions:

  1. Reduction Reactions: It can undergo reductions that modify its functional groups, enhancing its pharmacological properties.
  2. Oxidation Reactions: Oxidative modifications can lead to the formation of reactive intermediates that may interact with cellular components.
  3. Substitution Reactions: The compound can also engage in substitution reactions, particularly involving its hydroxyl and sulfonyl groups.

Notably, electrochemical deglycosidation can occur, where L-daunosamine is eliminated upon polarographic reduction, leading to various aglycone products .

Mechanism of Action

The mechanism of action for 4-Demethoxy-11-deoxydaunorubicin primarily involves intercalation into DNA strands, which disrupts the replication process and ultimately leads to apoptosis in cancer cells:

  • DNA Intercalation: The planar structure allows it to insert between base pairs in DNA.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  • Reactive Oxygen Species Generation: The compound can induce oxidative stress through the generation of reactive oxygen species, further contributing to its cytotoxic effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Demethoxy-11-deoxydaunorubicin include:

  • Appearance: Typically presented as a powder or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Molecular Weight: 481.5 g/mol
  • Melting Point: Specific melting point data not provided but generally falls within a range typical for anthracyclines .
Applications

4-Demethoxy-11-deoxydaunorubicin has several significant applications:

  1. Cancer Treatment Research: Its lower cardiotoxicity makes it a candidate for developing safer chemotherapy regimens.
  2. Biosynthesis Studies: Investigations into its biosynthetic pathways contribute to understanding anthracycline production and modification.
  3. Pharmaceutical Development: Ongoing research aims to optimize formulations for improved delivery and efficacy in clinical settings .

Properties

CAS Number

77312-66-4

Product Name

4-Demethoxy-11-deoxydaunorubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C₂₆H₂₇NO₈

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1

InChI Key

GDGDDTIYKPCVEG-NIQDUIQNSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O

Synonyms

(7S-cis)-9-Acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9-dihydroxy-5,12-naphthacenedione

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.